2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
CAS No.: 1160262-80-5
VCID: VC2551596
Molecular Formula: C18H13BrClNO
Molecular Weight: 374.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound is specifically characterized by the presence of a bromophenyl group attached to a quinoline ring, which is further substituted with methyl groups at positions 6 and 8, and a carbonyl chloride group at position 4. Safety Information
SynthesisThe synthesis of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves several steps, starting from the preparation of the quinoline core. This can be achieved through condensation reactions followed by halogenation and acylation steps to introduce the bromophenyl and carbonyl chloride groups. Applications
Structural Analogues
Biological ActivityQuinoline derivatives often exhibit significant biological activity. For example, 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, a closely related compound, may have similar biological properties due to its structural similarity . Data Table: Comparison of Related Compounds |
---|---|
CAS No. | 1160262-80-5 |
Product Name | 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Molecular Formula | C18H13BrClNO |
Molecular Weight | 374.7 g/mol |
IUPAC Name | 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
Standard InChIKey | FBKMJCZHWHWKJY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C |
PubChem Compound | 46779374 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume